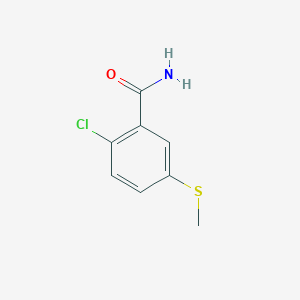

2-Chloro-5-(methylsulfanyl)benzamide

描述

2-Chloro-5-(methylsulfanyl)benzamide is a benzamide derivative characterized by a chlorine atom at the 2-position and a methylsulfanyl (-SCH₃) group at the 5-position of the benzene ring, with an amide (-CONH₂) functional group. This compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.

属性

IUPAC Name |

2-chloro-5-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPPJZYFXDIBNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylsulfanyl)benzamide typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with methyl mercaptan under basic conditions to form the corresponding methylsulfanyl derivative. This intermediate is then reduced to the amide using a suitable reducing agent such as lithium aluminum hydride .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

2-Chloro-5-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

2-Chloro-5-(methylsulfanyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 2-Chloro-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations and Functional Groups

2-Chloro-5-(methylsulfanyl)benzamide

- Core structure : Benzamide with -Cl (position 2) and -SCH₃ (position 5).

2-Chloro-N-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiophen-3-yl]-5-(methylsulfanyl)benzamide ()

- Modifications : Incorporates a thiophene-oxadiazole heterocyclic system at the amide nitrogen.

- The thiophene moiety may increase metabolic stability.

- Applications : Investigated for anticancer activity due to heterocyclic pharmacophores .

N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloro-5-(methylsulfanyl)benzamide ()

- Modifications : Amide linked to a dibenzazepine scaffold with an acetyl group.

- Impact : The dibenzazepine system introduces rigidity and planar aromaticity, favoring interactions with CNS targets. The acetyl group may modulate blood-brain barrier penetration.

- Applications: Potential neuropharmacological agent (e.g., antipsychotic or anticonvulsant) .

2-Chloro-5-(diethylsulfamoyl)-N,N-bis(2-methoxyethyl)benzamide ()

- Modifications : Diethylsulfamoyl (-SO₂N(Et)₂) at position 5; bis(2-methoxyethyl) groups on the amide.

- Impact : The sulfamoyl group is strongly electron-withdrawing, increasing acidity and solubility. Methoxyethyl substituents enhance hydrophilicity.

- Applications : Likely explored as a carbonic anhydrase inhibitor or diuretic analog .

5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives ()

- Modifications : Methoxy (-OCH₃) at position 2; sulphamoylphenyl (-SO₂NH₂Ph) at the amide.

- Impact : The sulphamoyl group mimics sulfonamide drugs, conferring diuretic or antibacterial activity. Methoxy improves lipophilicity and membrane permeability.

- Applications : Anti-inflammatory or diuretic candidates, as seen in synthesized derivatives .

Metolazone (2-Amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide) ()

Molecular Properties and Bioactivity

生物活性

2-Chloro-5-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

2-Chloro-5-(methylsulfanyl)benzamide features a chloro group and a methylsulfanyl group attached to a benzamide structure. This combination of functional groups enhances its reactivity towards nucleophiles, making it a valuable building block in organic synthesis and medicinal chemistry. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving sulfonamides and benzamides.

The biological activity of 2-Chloro-5-(methylsulfanyl)benzamide is attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in applications involving enzyme inhibition and protein interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Chloro-5-(methylsulfanyl)benzamide. For instance, compounds with similar structures have been shown to exhibit significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7). The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cell proliferation .

Table 1: Antiproliferative Activities of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 2-Chloro-5-(methylsulfanyl)benzamide | MCF-7 | TBD |

| Methyl 5-sulfamoyl-benzoate | MCF-7 | 10–33 |

| CA-4 (reference) | MCF-7 | 3.9 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on human NTPDases, which are crucial in regulating nucleotide levels in cells. Inhibitory assays have demonstrated that derivatives of benzamides can selectively block the activity of these enzymes at micromolar concentrations. For example, one study reported an IC50 value of 0.27 ± 0.08 mM for h-NTPDase2 inhibition by related compounds .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (mM) |

|---|---|---|

| 2-Chloro-5-(methylsulfanyl)benzamide | h-NTPDase1 | TBD |

| Related Compound 3f | h-NTPDase2 | 0.27 ± 0.08 |

| Related Compound 3j | h-NTPDase3 | 0.29 ± 0.07 |

Case Studies

- Antitumor Activity : A study focused on the development of sulfamoyl-benzamides demonstrated that compounds structurally similar to 2-Chloro-5-(methylsulfanyl)benzamide exhibited significant binding affinity to carbonic anhydrase IX (CAIX), a target overexpressed in tumors. The binding affinity was reported at , suggesting potential for anticancer drug development .

- Mechanistic Insights : Molecular docking studies have illustrated how these compounds interact with target enzymes at the molecular level, providing insights into their selectivity and potency as inhibitors .

常见问题

Q. What are the standard synthetic routes for 2-Chloro-5-(methylsulfanyl)benzamide, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving sulfonamide coupling or amidation. For example, a common approach involves reacting 2-chloro-5-(methylsulfanyl)benzoic acid with an appropriate amine using coupling agents like ethyl chloroformate or carbodiimides in solvents such as dichloromethane (DCM) under basic conditions (e.g., triethylamine) . Yield optimization requires precise control of stoichiometry, temperature (e.g., room temperature vs. reflux), and purification methods like flash chromatography .

Q. How is 2-Chloro-5-(methylsulfanyl)benzamide characterized structurally?

Characterization involves:

Q. What are the solubility properties of this compound, and how do they affect biological assays?

The compound’s solubility in polar solvents (e.g., DMSO, THF) and poor aqueous solubility necessitate the use of co-solvents like dimethyl sulfoxide (DMSO) for in vitro studies. Pre-formulation studies, including particle size reduction or salt formation, may improve bioavailability .

Q. What preliminary biological screening methods are used to evaluate its activity?

Initial screens include:

- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria .

- Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HepG2, MCF-7) .

- Enzyme inhibition : Targets like NLRP3 inflammasome assessed via ELISA or Western blot .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts in the synthesis of 2-Chloro-5-(methylsulfanyl)benzamide?

Advanced optimization strategies include:

Q. How do stereochemical and electronic effects of substituents influence pharmacological activity?

Substituents on the benzamide core (e.g., methoxy, sulfonamide) modulate electronic density and hydrogen-bonding capacity, affecting target binding. For example:

- Methoxy groups : Enhance lipophilicity and membrane permeability .

- Sulfonamide moieties : Improve interactions with enzyme active sites (e.g., carbonic anhydrase) . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability. Solutions include:

- Dose-response validation : IC determination across multiple cell lines .

- Orthogonal assays : Combining enzymatic inhibition with cellular viability assays to confirm specificity .

- Meta-analysis : Cross-referencing data from structural analogs (e.g., 5-chloro-2-methoxy derivatives) to identify trends .

Q. How can computational chemistry aid in designing derivatives with enhanced activity?

- QSAR modeling : Correlates substituent properties (e.g., Hammett constants) with bioactivity .

- Molecular dynamics simulations : Predict stability of ligand-target complexes (e.g., NLRP3 inflammasome) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles early in development .

Q. What advanced techniques validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。